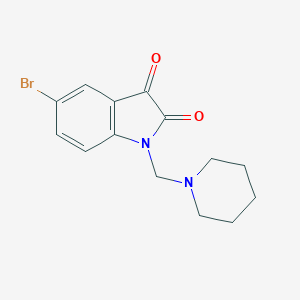

5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

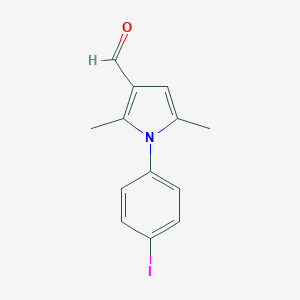

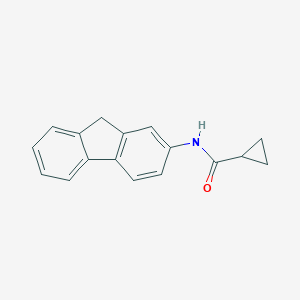

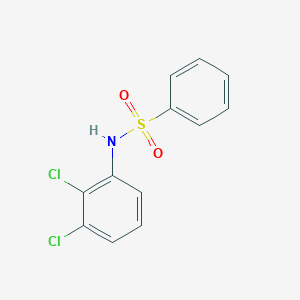

5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione is a chemical compound with the empirical formula C9H6BrNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

The synthesis of new 5-bromo-1H-indole-2,3-dione derivatives has been achieved using alkylation reactions under conditions of phase transfer catalysis. This is then subjected to cycloaddition reactions involving 1,3-dipoles . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

The molecular structure of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione is almost planar, with the non-H atoms having a mean deviation from planarity of 0.024 A .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione derivatives include alkylation reactions under conditions of phase transfer catalysis and cycloaddition reactions involving 1,3-dipoles .Scientific Research Applications

Antiproliferative/Cytotoxic Activity

This compound has been synthesized and evaluated for its antiproliferative and cytotoxic activities against various human cancer cell lines. The presence of the 5-bromo substituent in indole phytoalexins has shown promising results, with some analogues exhibiting better or comparable activity to cisplatin, a common chemotherapy drug, while also presenting lower toxicity .

Antifungal Activity

Indole derivatives, including those with a 5-bromo substituent, have been reported to possess a broad spectrum of biological activities, including antifungal properties. These compounds can potentially serve as a defense mechanism against fungal infections, offering a natural alternative to synthetic antifungal drugs .

Antibacterial Effects

The antibacterial effects of indole derivatives are moderate but significant. The structural features of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione may contribute to its potential as a treatment against bacterial infections, providing a basis for the development of new antibacterial agents .

Antiprotozoal Activity

Indole phytoalexins, which include brominated derivatives, have shown antiprotozoal activity. This suggests that such compounds could be used in the treatment of diseases caused by protozoan parasites, contributing to the field of antiprotozoal drug development .

Cancer Chemopreventive Properties

The consumption of cruciferous vegetables, which are rich in indole phytoalexins, has been associated with a decreased risk of cancer. The 5-bromo derivatives of these compounds, including 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione, may contribute to this effect, offering potential applications in cancer prevention strategies .

Synthesis of Biologically Active Alkaloids

Indole derivatives are prevalent moieties in many natural alkaloids. The synthesis of these compounds, including the 5-bromo variants, is crucial for the development of drugs that treat various disorders. The compound could be a key intermediate in the synthesis of such biologically active molecules .

Future Directions

properties

IUPAC Name |

5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c15-10-4-5-12-11(8-10)13(18)14(19)17(12)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXXNBZEJGJYIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367968 |

Source

|

| Record name | 5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione | |

CAS RN |

13129-71-0 |

Source

|

| Record name | 5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)